POTASSIUM MALEATE POTASSIUM MALEATE Maleic acid is a colorless crystalline solid having a faint odor. It is combustible though it may take some effort to ignite. It is soluble in water. It is used to make other chemicals and for dyeing and finishing naturally occurring fibers.
Maleic acid is a butenedioic acid in which the double bond has cis- (Z)-configuration. It has a role as a plant metabolite, an algal metabolite and a mouse metabolite. It is a conjugate acid of a maleate(1-) and a maleate.
Maleic acid is a natural product found in Populus tremula, Psychotria punctata, and other organisms with data available.
Maleic Acid is an organic salt or ester of maleic acid that could be conjugated to free base compounds/drugs to improve the physiochemical properties including stability, solubility and dissolution rate. (NCI)
Maleic acid is an industrial raw material for the production of glyoxylic acid by ozonolysis. Maleic acid is an organic compound which is a dicarboxylic acid (molecule with two carboxyl groups). The molecule consists of an ethylene group flanked by two carboxylic acid groups. Maleic acid is the cis isomer of butenedioic acid, whereas fumaric acid is the trans isomer. The cis isomer is the less stable one of the two; the difference in heat of combustion is 22.7 kJ/mol. The physical properties of maleic acid are very different from that of fumaric acid. Maleic acid is soluble in water whereas fumaric acid is not and the melting point of maleic acid (130 - 131 degree centigrade) is also much lower than that of fumaric acid (287 degree centigrade). Both properties of maleic acid can be explained on account of the intramolecular hydrogen bonding that takes place at the expense of intermolecular interactions. Maleic acid is converted into maleic anhydride by dehydration, to malic acid by hydration, and to succinic acid by hydrogenation. It reacts with thionyl chloride or phosphorus pentachloride to give the maleic acid chloride (it is not possible to isolate the mono acid chloride). Maleic acid is a reactant in many Diels-Alder reactions.
See also: Surfomer (monomer of); Ferropolimaler (monomer of).
Brand Name: Vulcanchem
CAS No.: 10237-70-4
VCID: VC20977955
InChI: InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-;
SMILES: C(=CC(=O)[O-])C(=O)[O-].[K+].[K+]
Molecular Formula: C4H4KO4
Molecular Weight: 155.17 g/mol

POTASSIUM MALEATE

CAS No.: 10237-70-4

Cat. No.: VC20977955

Molecular Formula: C4H4KO4

Molecular Weight: 155.17 g/mol

* For research use only. Not for human or veterinary use.

POTASSIUM MALEATE - 10237-70-4

Specification

CAS No. 10237-70-4
Molecular Formula C4H4KO4
Molecular Weight 155.17 g/mol
IUPAC Name (Z)-but-2-enedioic acid
Standard InChI InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-;
Standard InChI Key BDQHHJHPAVHOJF-ODZAUARKSA-N
Isomeric SMILES C(=C\C(=O)O)\C(=O)O.[K]
SMILES C(=CC(=O)[O-])C(=O)[O-].[K+].[K+]
Canonical SMILES C(=CC(=O)O)C(=O)O.[K]
Boiling Point 275 °F at 760 mmHg (decomposes) (NTP, 1992)
Colorform Monoclinic prisms from water
White crystals from water, alcohol and benzene
Colorless crystals
Flash Point 127 °C
Melting Point 266 to 268 °F (NTP, 1992)
132.5 °C (OECD Guideline 102 (Melting point / Melting Range))
Converted in part into the much higher-melting fumaric acid (MP: 287 °C) when heated to a temp slightly above the MP.
130.5 °C
131 °C

Introduction

Chemical Structure and Properties

Molecular Structure

Potassium maleate features a four-carbon chain with two carboxylic acid groups, each having its hydrogen replaced by a potassium ion. The compound maintains the cis (Z) configuration characteristic of maleic acid, with the carboxylate groups positioned on the same side of the carbon-carbon double bond .

Chemical Identifiers

The chemical structure of potassium maleate can be represented through various notations and identifiers as shown in the table below:

Identifier TypeValue
Molecular FormulaC₄H₂K₂O₄
IUPAC Namedipotassium;(Z)-but-2-enedioate
CAS Registry Number4151-34-2 (or 10237-70-4)
InChIInChI=1S/C4H4O4.2K/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1-;;
SMILES Notation[K]OC(=O)/C=C\C(=O)O[K]
Systematic Names(Z)-2-butenedioic acid dipotassium salt; Maleic acid dipotassium salt

The molecular structure features a central carbon-carbon double bond with two carboxylate groups attached to these carbons. Each carboxylate group is bonded to a potassium ion, creating the salt form of the acid .

Physical Properties

Basic Physical Characteristics

Potassium maleate appears as a white powder under standard conditions. Its physical properties are critical for understanding its behavior in various applications and chemical reactions .

Key Physical Parameters

The table below summarizes the essential physical properties of potassium maleate:

PropertyValue
Molecular Weight192.25 g/mol
Physical StateSolid (white powder)
SolubilitySoluble in water
StabilityStable under ordinary conditions of use and storage

The compound's relatively low molecular weight and high solubility in water contribute to its usefulness in various applications .

Synthesis and Production

Standard Preparation Methods

Potassium maleate is typically synthesized through the neutralization of maleic acid with potassium hydroxide or potassium carbonate. The balanced reaction can be represented as:

C4H4O4+2KOHC4H2K2O4+2H2OC_4H_4O_4 + 2KOH \rightarrow C_4H_2K_2O_4 + 2H_2O

This neutralization reaction proceeds under controlled conditions to ensure complete conversion of the acid to its dipotassium salt form.

Industrial Production

In industrial settings, the production of potassium maleate may involve large-scale neutralization processes with precise control of temperature, concentration, and pH to optimize yield and purity. The resulting product undergoes purification steps including crystallization and drying to obtain the final white powdered form .

Applications and Uses

Industrial Applications

Potassium maleate finds applications in various industrial processes due to its unique chemical properties. It is utilized in chemical synthesis as a reactant, catalyst, or intermediate in the production of other chemical compounds.

Research Applications

In research laboratories, potassium maleate serves as an important reagent for studying organic reactions, particularly those involving carbon-carbon double bonds. Its well-defined structure makes it useful for mechanistic studies and the development of new synthetic methodologies.

Electrolysis Applications

One notable application of potassium maleate is in Kolbe's electrolysis. When subjected to electrolysis, potassium maleate can be converted to acetylene (C₂H₂) along with other products. The balanced equation for this process is:

2C4H2K2O4+2H2OC2H2+4CO2+2CO+H22C_4H_2K_2O_4 + 2H_2O \rightarrow C_2H_2 + 4CO_2 + 2CO + H_2

This reaction demonstrates how potassium maleate can serve as a precursor for the production of important industrial chemicals like acetylene .

Research Findings

Kinetic Studies

Research on potassium maleate has included kinetic studies to understand its reactivity and stability under different conditions. These investigations are crucial for optimizing its use in industrial processes and chemical reactions. The studies help determine reaction rates, activation energies, and mechanism pathways that involve potassium maleate.

Advanced Materials Synthesis

Studies involving self-propagating high-temperature synthesis (SHS) have explored the use of potassium maleate in catalyst production. This research highlights the compound's potential in advanced materials synthesis and development of new catalytic systems.

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